Dimethylketene dimer

Description

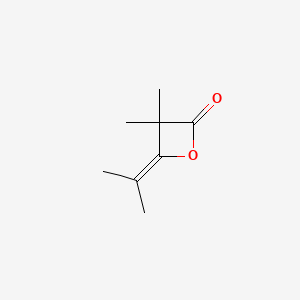

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-4-propan-2-ylideneoxetan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-5(2)6-8(3,4)7(9)10-6/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAAPXFKYOTAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(C(=O)O1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185621 | |

| Record name | 2-Oxetanone, 3,3-dimethyl-4-(1-methylethylidene)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3173-79-3 | |

| Record name | Dimethylketene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylketene dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylketene dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxetanone, 3,3-dimethyl-4-(1-methylethylidene)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-isopropyliden-β-propiolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLKETENE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F2Y215MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dimethylketene Dimer

Generation of Monomeric Dimethylketene (B1620107) as a Precursor

The synthesis of the dimethylketene dimer is predicated on the successful generation of its monomeric form, dimethylketene. Several laboratory and industrial methods have been developed for this purpose, each with distinct advantages and procedural requirements. These methods range from the elimination of hydrogen halides from acyl chlorides to the thermal decomposition of various cyclic compounds.

Dehydrohalogenation of Isobutyryl Chloride with Tertiary Amines

A prevalent method for the synthesis of dimethylketene involves the dehydrohalogenation of isobutyryl chloride. This reaction is typically facilitated by a tertiary amine, such as triethylamine (B128534), which acts as a base to abstract a proton and promote the elimination of hydrogen chloride. wikipedia.org The reaction of isobutyryl chloride with triethylamine leads to the in situ formation of dimethylketene, which then readily dimerizes. wikipedia.org This method is widely employed due to its operational simplicity and the commercial availability of the starting materials.

Pyrolysis of Tetramethyl-1,3-cyclobutanedione

Thermal decomposition, or pyrolysis, of 2,2,4,4-tetramethyl-1,3-cyclobutanedione serves as a clean and efficient route to monomeric dimethylketene. orgsyn.org When the normal dimer is subjected to high temperatures, it dissociates to yield two molecules of dimethylketene. organic-chemistry.org This method is particularly useful for generating a pure stream of the monomer for subsequent reactions or for studying its properties in the gas phase.

Pyrolysis of Isobutyrylphthalimide, Dimethylmalonic Anhydride (B1165640), or α-Carbomethoxy-α,β-dimethyl-β-butyrolactone

Alternative precursors for the pyrolytic generation of dimethylketene have also been reported. These include isobutyrylphthalimide, dimethylmalonic anhydride, and α-carbomethoxy-α,β-dimethyl-β-butyrolactone. orgsyn.org The thermal decomposition of these compounds provides pathways to the desired ketene (B1206846) intermediate, offering flexibility in the choice of starting materials based on availability and reaction conditions.

Zinc-Mediated Dehalogenation of α-Bromoisobutyryl Bromide

A classic method for the formation of dimethylketene is the dehalogenation of α-bromoisobutyryl bromide using zinc metal. orgsyn.org In this reaction, zinc acts as a reducing agent, facilitating the removal of the two bromine atoms and the subsequent formation of the ketene double bond. The reaction is typically carried out in a suitable solvent like ethyl acetate (B1210297), and the volatile dimethylketene can be co-distilled with the solvent. orgsyn.org

| Precursor | Reagent | Product | Yield |

| α-Bromoisobutyryl bromide | Zinc turnings | Dimethylketene | 46–54% |

| Data sourced from Organic Syntheses Procedure. orgsyn.org |

Wolff Rearrangement for Ketene Generation

The Wolff rearrangement is a versatile reaction in organic chemistry that allows for the conversion of α-diazoketones into ketenes. organic-chemistry.orgchem-station.comlibretexts.org This transformation proceeds through the loss of dinitrogen, followed by a 1,2-rearrangement of an alkyl or aryl group. wikipedia.org The resulting ketene can then be used in subsequent reactions. The Wolff rearrangement can be induced thermally, photochemically, or through metal catalysis, offering a range of conditions to suit the substrate and desired outcome. wikipedia.orgorganic-chemistry.org While a general method for ketene synthesis, its application to produce dimethylketene would involve the corresponding α-diazoketone precursor. organic-chemistry.orgchem-station.comlibretexts.org

Dimerization Protocols

Once monomeric dimethylketene is generated, it readily undergoes dimerization. The structure of the resulting dimer is highly dependent on the reaction conditions, particularly the presence and nature of catalysts.

Substituted ketenes, such as dimethylketene, spontaneously dimerize in a head-to-tail fashion to produce the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione. wikipedia.org This dimer is a white solid and is often referred to as the "normal" dimer. wikipedia.orgorganic-chemistry.org

In the presence of a Lewis acid catalyst, such as aluminum chloride, the dimerization of dimethylketene can directly lead to the formation of the β-lactone dimer. orgsyn.org Alternatively, the normal dimer, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, can be isomerized to the more reactive β-lactone dimer (4-isopropylidene-3,3-dimethyloxetan-2-one) using aluminum chloride. wikipedia.org This isomerization is typically carried out by heating the cyclobutanedione dimer in the presence of the catalyst. orgsyn.org The direct dimerization of dimethylketene to the β-lactone dimer can also be achieved using trialkyl phosphites as catalysts. orgsyn.org

| Starting Material | Catalyst/Condition | Product | Yield |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | Anhydrous aluminum chloride, heat | Dimethylketene β-lactone dimer | 61–67% |

| Data sourced from Organic Syntheses Procedure. orgsyn.org |

The β-lactone dimer is a liquid and is noted to be a more potent acylating agent compared to the cyclobutanedione dimer. orgsyn.orgorganic-chemistry.org

Direct Catalytic Dimerization of Dimethylketene

The direct dimerization of dimethylketene is a prominent method for producing its dimeric form, particularly the β-lactone dimer. This process is facilitated by the use of specific catalysts that promote the formation of the desired dimer structure.

The direct dimerization of dimethylketene in the presence of aluminum chloride leads to the formation of the β-lactone dimer orgsyn.org. This method is a notable pathway for obtaining this specific isomer. While detailed procedural data for the direct dimerization is not extensively provided in the available literature, the catalytic activity of aluminum chloride is well-established in related syntheses, such as the isomerization of 2,2,4,4-tetramethylcyclobutanedione to the dimethylketene β-lactone dimer orgsyn.org.

Trialkyl phosphites also serve as effective catalysts for the direct dimerization of dimethylketene, yielding the β-lactone dimer orgsyn.org. The reaction between trialkyl phosphites and dimethylketene dimers has been a subject of study, highlighting the interaction of these organophosphorus compounds with the ketene dimer structure acs.org.

Pyrolysis of Polymeric Precursors of Dimethylketene

An alternative synthetic route to the β-lactone dimer of dimethylketene involves the pyrolysis of its polyester precursor orgsyn.org. This polyester is formed through the base-catalyzed polymerization of dimethylketene orgsyn.org. The thermal decomposition of this polymer at elevated temperatures yields the desired this compound. This method underscores the utility of polymeric materials as precursors in the synthesis of smaller, well-defined chemical compounds. The pyrolysis process breaks down the polymer chain to release the dimeric units.

Isomerization of 2,2,4,4-Tetramethylcyclobutanedione

A widely utilized and well-documented method for the preparation of the β-lactone dimer of dimethylketene is the isomerization of 2,2,4,4-tetramethylcyclobutanedione orgsyn.orgwikipedia.org. This process is typically catalyzed by anhydrous aluminum chloride.

The reaction involves heating a mixture of 2,2,4,4-tetramethylcyclobutanedione and a solvent, such as chlorobenzene, to a temperature of 135°C orgsyn.org. Anhydrous aluminum chloride is then added in portions over a period of time. The isomerization is generally complete within several hours of heating orgsyn.org. The resulting β-lactone dimer can then be isolated and purified by distillation under reduced pressure orgsyn.org. Yields for this method are reported to be in the range of 61-67% orgsyn.org.

| Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,2,4,4-Tetramethylcyclobutanedione | Aluminum Chloride | Chlorobenzene | 135 | ~8 | 61-67 | orgsyn.org |

Optimization of Synthetic Reaction Conditions

The optimization of synthetic conditions is crucial for maximizing the yield and purity of the desired this compound. Several factors can be adjusted to improve the outcome of the synthesis, particularly in the isomerization of 2,2,4,4-tetramethylcyclobutanedione.

For the aluminum chloride-catalyzed isomerization, the incremental addition of the catalyst is a key procedural step orgsyn.org. This helps to control the reaction and avoid potential side reactions. The reaction time is also an important parameter, with heating for an additional 5 hours after the catalyst addition being recommended to ensure complete isomerization orgsyn.org. The purity of the starting material is critical; for instance, the presence of impurities like isobutyric acid in the 2,2,4,4-tetramethylcyclobutanedione can hinder the reaction orgsyn.org.

The choice of solvent can also be optimized. While chlorobenzene is commonly used, more highly chlorinated aromatic solvents such as 1,2,4-trichlorobenzene can be employed with similar results orgsyn.org. The work-up procedure, which involves quenching the reaction mixture in a salt solution and adding sodium acetate, is designed to neutralize the catalyst and facilitate the separation of the product orgsyn.org. For purification, distillation through a spinning-band column is effective in obtaining the pure β-lactone dimer orgsyn.org.

| Parameter | Condition | Rationale/Observation | Reference |

|---|---|---|---|

| Catalyst Addition | Incremental | Controls the reaction exothermicity. | orgsyn.org |

| Heating Time | ~8 hours total | Ensures complete isomerization. | orgsyn.org |

| Starting Material Purity | High (e.g., 99%) | Contaminants can inhibit the reaction. | orgsyn.org |

| Solvent | Chlorobenzene or 1,2,4-trichlorobenzene | Provides a suitable reaction medium at the required temperature. | orgsyn.org |

| Purification | Distillation under reduced pressure | Effective for isolating the pure product. | orgsyn.org |

Dimerization Mechanisms and Stereochemical Analysis

Mechanistic Investigations of Dimethylketene (B1620107) Dimerization

The mechanism of dimethylketene dimerization has been a subject of considerable research, with investigations focusing on whether the reaction proceeds through a concerted or stepwise pathway and the factors governing its regiochemistry.

The dimerization of ketenes, in general, has been scrutinized under the lens of orbital symmetry rules, which often suggest that [2+2] cycloadditions proceed through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted one. acs.orgunt.edu However, modifications to these rules for cumulated systems like ketenes could allow for a concerted pathway. acs.org

Kinetic studies on the dimerization of dimethylketene have provided insights into the nature of the transition state. The reaction rate shows a relatively small dependence on solvent polarity, with rate constants changing only by a factor of 30 across a wide range of solvents. acs.org This modest effect suggests a transition state with only partial charge separation, arguing against a fully developed zwitterionic intermediate that would be significantly stabilized by polar solvents. acs.org The Eyring parameters determined from temperature-dependent kinetic measurements also support a highly ordered transition state. acs.org Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to compare different dimerization pathways and have found that both concerted and stepwise mechanisms can be viable depending on the specific ketene (B1206846) and reaction conditions. nih.govwpmucdn.com

Substituted ketenes, like dimethylketene, typically dimerize in a "head-to-tail" fashion to form a cyclobutanedione structure. wikipedia.org In this arrangement, the carbonyl carbon of one ketene molecule bonds to the terminal carbon of the double bond of the second ketene molecule, and vice versa. This regioselectivity is a key feature of the dimerization of many substituted ketenes. wikipedia.orgwiley-vch.de The initial product of dimethylketene dimerization is 2,2,4,4-tetramethyl-1,3-cyclobutanedione. wikipedia.org This product can subsequently be isomerized to the more stable β-lactone dimer, 4-isopropylidene-3,3-dimethyl-oxetan-2-one. wikipedia.orgorgsyn.org

The "head-to-tail" regiochemistry is in contrast to the dimerization of the simplest ketene (H₂C=C=O), which dimerizes to diketene (B1670635) (4-methylen-oxetan-2-one). wikipedia.org This difference highlights the significant role that substituents play in directing the course of ketene dimerization.

Stereochemical Outcomes and Diastereoselectivity

The dimerization of unsymmetrically substituted ketenes can lead to the formation of stereoisomers. For instance, the dimerization of ketoketenes can be performed enantioselectively using chiral phosphine (B1218219) catalysts, yielding highly substituted β-lactone dimers with good to excellent enantioselectivity (up to 96% ee). researchgate.net These enantioenriched dimers can then be converted into other chiral molecules, such as 1,3-diketones and β-hydroxyketones, with good diastereoselectivity. researchgate.net

The reduction of ketene dimers has also been shown to proceed with diastereoselectivity. researchgate.net For example, the reduction of methylphenylketene dimer with LiBH₄ gives a diastereomeric ratio of 6:1. researchgate.net More generally, LiAlH₄ has proven to be a highly effective reducing agent for ketene dimers, affording β-hydroxyketones with excellent diastereoselectivity (up to >99:1). researchgate.net

In more complex systems, such as the dimerization of ketenes derived from tetrahydroisoquinoline carboxylates, a mixture of diastereomeric β-lactone products can be formed due to the presence of multiple stereogenic centers. mdpi.com The relative stereochemistry of these products is influenced by subtle steric and stereoelectronic effects. mdpi.com

Catalytic Effects on Dimerization Mechanisms

Catalysts can significantly alter the mechanism and outcome of dimethylketene dimerization. For instance, the direct dimerization of dimethylketene in the presence of aluminum chloride or trialkyl phosphites leads to the formation of the β-lactone dimer, 4-isopropylidene-3,3-dimethyl-oxetan-2-one. orgsyn.org This is in contrast to the uncatalyzed thermal dimerization, which initially yields the 1,3-cyclobutanedione dimer. wikipedia.org

Chiral catalysts have been successfully employed to achieve asymmetric ketene dimerization. Chiral phosphines, such as those of the Josiphos family, have been shown to catalyze the homodimerization of ketoketenes with high enantioselectivity. researchgate.net Similarly, chiral trialkylamines have been used in the asymmetric alcoholysis of ketenes, suggesting the formation of a catalyst-ketene complex that induces chirality. nih.gov

The proposed mechanisms for catalyzed dimerization often involve the formation of an intermediate complex between the catalyst and the ketene. In the case of amine-catalyzed dimerization, a nucleophilic attack of the amine on the ketene can lead to a zwitterionic enolate, which then reacts with a second ketene molecule. mdpi.com

Comparative Analysis of Dimerization in Gas Phase and Solution

The reaction medium can have a significant effect on the kinetics and thermodynamics of ketene dimerization. Theoretical studies comparing the dimerization of ketene in the gas phase and in solution have revealed important differences. nih.gov

In the gas phase, the formation of diketene (d-I) is thermodynamically favored over 1,3-cyclobutanedione (d-II) by about 2 kcal/mol. nih.gov However, the activation barrier for the formation of d-I is 1 kcal/mol higher than for d-II. nih.gov

Solvation generally makes the dimerization more favorable. nih.gov This is attributed to the favorable interaction between the dipole moment of the dimer and the solvent molecules, which stabilizes the product. nih.gov Furthermore, the entropy of dimerization increases in solution compared to the gas phase, further stabilizing the dimer. nih.gov In solution, diketene remains the more stable dimer by about 1 kcal/mol. nih.gov

Kinetically, solvation significantly lowers the dimerization barriers for both d-I and d-II, roughly by half. nih.gov This is due to both favorable dipole-dipole interactions in the transition state and an increase in the activation entropies. nih.gov The relative heights of the barriers can also be influenced by the polarity of the solvent. While the barrier for d-II formation is lower in the gas phase and in a non-polar solvent like toluene, the barrier for d-I formation becomes lower in a more polar solvent like acetone (B3395972). nih.gov This is because the transition state leading to d-I is more polar. nih.gov

Experimental studies on the unimolecular decomposition of methyl ketene and its dimer in the gas phase have also been conducted, providing valuable data on their ionization energies and fragmentation pathways. rsc.org

Data Tables

Table 1: Influence of Solvent on Dimerization Rate Constants of Dimethylketene

| Solvent | Relative Rate Constant |

| Cyclohexane | 1 |

| Carbon Tetrachloride | 2.3 |

| Benzene | 4.1 |

| Diethyl Ether | 6.5 |

| Tetrahydrofuran | 12 |

| Acetone | 21 |

| Acetonitrile | 30 |

Data derived from kinetic studies on the dimerization of dimethylketene. The relative rate constants are normalized to the rate in cyclohexane. This table illustrates the modest effect of solvent polarity on the reaction rate, suggesting a transition state with only partial charge separation. acs.org

Table 2: Calculated Thermodynamic and Kinetic Parameters for Ketene Dimerization

| Dimer | Phase | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Diketene (d-I) | Gas | -10.5 | 4.5 | 13.5 |

| 1,3-Cyclobutanedione (d-II) | Gas | -8.5 | 6.5 | 12.5 |

| Diketene (d-I) | Toluene | -12.5 | 3.5 | 7.5 |

| 1,3-Cyclobutanedione (d-II) | Toluene | -11.5 | 5.5 | 6.5 |

| Diketene (d-I) | Acetone | -14.5 | 2.5 | 5.5 |

| 1,3-Cyclobutanedione (d-II) | Acetone | -13.5 | 4.5 | 6.5 |

This table presents theoretically calculated values for the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea) for the dimerization of ketene to form diketene and 1,3-cyclobutanedione in the gas phase and in different solvents. The data highlights how solvation makes the dimerization more favorable both thermodynamically and kinetically. nih.gov

Kinetic and Thermodynamic Considerations

Theoretical studies on alkylketenes indicate that the formation of cyclobutane-1,3-dione (B95015) type dimers is generally favored under thermodynamic control. acs.org As the number of methyl substituents on the ketene increases, the stability of the cyclobutane-1,3-dione structure surpasses that of the corresponding diketene (a β-lactone type dimer), making it the major product when the reaction is allowed to reach equilibrium. acs.org

Quantum chemical investigations have elucidated the potential energy surfaces for the dimerization of alkyl ketenes. These reactions are proposed to be concerted but nonsynchronous, proceeding through twisted four-membered cyclic transition states. researchgate.net Calculations have identified distinct activation energies for the different cycloaddition pathways. For instance, in a model alkyl ketene dimerization, two primary pathways were analyzed: one leading to a four-membered ring with two C-O bonds (the diketene or β-lactone structure) and another leading to a ring with a C-C and an O-O bond (not the primary product but illustrates different pathways). The activation energies for these processes were calculated to be significantly different, highlighting the kinetic competition. researchgate.net

| Dimerization Pathway | Product Type | Calculated Activation Energy (kJ/mol) | Transition State Geometry |

|---|---|---|---|

| Pathway 1 | Four-membered ring with C-C and C-O bonds (e.g., Cyclobutanedione) | 34.54 | Twisted four-membered cyclic |

| Pathway 2 | Four-membered ring with two C-O bonds (e.g., Dioxetane-type) | 61.73 | Twisted four-membered cyclic |

The data suggests that the pathway leading to the cyclobutanedione-type structure is kinetically favored over the alternative pathway shown, due to its substantially lower activation energy. researchgate.net This aligns with experimental observations where 2,2,4,4-tetramethyl-1,3-cyclobutanedione is a primary product of dimethylketene dimerization.

Solvent Effects on Dimerization Activation Barriers

The solvent in which a reaction is conducted can profoundly influence its kinetics by altering the activation energy barrier. This effect arises from the differential solvation of the reactant molecules and the transition state. acs.orgresearchgate.net A solvent may stabilize or destabilize the transition state relative to the reactants, thereby increasing or decreasing the activation energy. psu.eduorientjchem.org

Contrary to the common generalization that polar solvents accelerate reactions by stabilizing polar transition states, theoretical studies on ketene cycloadditions have shown a more complex relationship. A Density Functional Theory (DFT) study on the cycloaddition of parent ketene with cyclopentadiene (B3395910) revealed that the presence of a solvent, regardless of polarity, can actually increase the activation barrier for the [2+2] cycloaddition across the C=C bond. orientjchem.org This is attributed to the solvent stabilizing the reactant molecules more than it stabilizes the transition state, leading to a higher net energy barrier for the reaction to overcome. orientjchem.org

The study showed that this barrier-increasing effect occurred in non-polar (carbon tetrachloride), polar aprotic (dimethyl sulfoxide), and polar protic (water) solvents. orientjchem.org

| Solvent | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

|---|---|---|

| Gas Phase | 18.0 | -18.4 |

| Carbon Tetrachloride (CCl4) | ~24.1 | -10.9 |

| Dimethyl Sulfoxide (DMSO) | ~24.1 | -11.6 |

| Water (H2O) | ~24.1 | -12.8 |

These theoretical findings indicate that for ketene dimerizations, the choice of solvent can be critical in controlling the reaction kinetics. While the above data is for the parent ketene, it provides a valuable model for understanding the potential solvent effects on the dimerization of substituted ketenes like dimethylketene. Furthermore, solvents can also play a role in stabilizing certain product isomers, which might explain the experimental observation of less thermodynamically stable dimers in solution. acs.org

Reactivity and Chemical Transformations of Dimethylketene Dimer

General Reactivity Profiles: Electrophilic and Nucleophilic Additions

The reactivity of dimethylketene (B1620107) dimers is largely dictated by which isomer is used. The β-lactone dimer is notably more reactive than the cyclobutanedione form. orgsyn.org

As an electrophilic species, the β-lactone dimer of dimethylketene is a powerful acylating reagent. It readily reacts with a variety of nucleophiles, including alcohols, phenols, mercaptans, and amines. These reactions typically result in the opening of the lactone ring to form derivatives of 2,2,4-trimethyl-3-oxovaleric acid. orgsyn.org For instance, its reaction with anilide is accomplished with ease, a transformation that is significantly more difficult using the cyclobutanedione dimer. orgsyn.org This enhanced reactivity makes the β-lactone dimer the preferred reagent for such acylations. orgsyn.org

The cyclobutanedione dimer is less susceptible to direct nucleophilic attack. Its primary role in reactivity is as a precursor to the dimethylketene monomer upon pyrolysis. The monomer itself is a potent electrophile and readily reacts with nucleophiles at the central carbonyl carbon.

Table 1: Nucleophilic Addition Reactions with Dimethylketene β-Lactone Dimer

| Nucleophile | Product Class | Reference |

|---|---|---|

| Alcohols | Esters of 2,2,4-trimethyl-3-oxovaleric acid | orgsyn.org |

| Phenols | Phenyl esters of 2,2,4-trimethyl-3-oxovaleric acid | orgsyn.org |

| Mercaptans | Thioesters of 2,2,4-trimethyl-3-oxovaleric acid | orgsyn.org |

| Amines | Amides of 2,2,4-trimethyl-3-oxovaleric acid | orgsyn.org |

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of ketene (B1206846) chemistry. libretexts.org The stable 2,2,4,4-tetramethyl-1,3-cyclobutanedione dimer serves as a convenient source for the dimethylketene monomer, which is generated by thermal dissociation at high temperatures (e.g., 600°C). orgsyn.org This highly reactive intermediate readily participates in various cycloaddition reactions, which are often not feasible under thermal conditions for less reactive substrates. ethz.ch

The [2+2] cycloaddition is the most characteristic reaction of ketenes, providing direct routes to four-membered ring systems. pku.edu.cnorientjchem.org These reactions are thermally allowed and typically proceed through a concerted, asynchronous [π2s + π2a] mechanism. nih.gov

The reaction of dimethylketene, generated from its dimer, with alkenes is a powerful method for the synthesis of substituted cyclobutanones. pku.edu.cn The ketene acts as the electrophilic component in this reaction. nih.gov While the reaction of many simple ketenes with unactivated alkenes can be challenging and require harsh conditions or Lewis acid promotion, the inherent reactivity of dimethylketene facilitates these cycloadditions. orientjchem.orgnih.gov The reaction generally proceeds with high regioselectivity, with the more nucleophilic carbon of the alkene bonding to the central carbonyl carbon of the ketene.

Table 2: Examples of [2+2] Cycloaddition of Dimethylketene with Alkenes

| Alkene | Product | Key Features |

|---|---|---|

| Cyclopentadiene (B3395910) | Bicyclic cyclobutanone | A classic example of ketene cycloaddition. ethz.ch |

| Styrene | 2,2-Dimethyl-3-phenylcyclobutanone | Forms a substituted cyclobutanone ring. |

| Vinyl ethers | 3-Alkoxy-2,2-dimethylcyclobutanone | Reaction with electron-rich alkenes is highly efficient. nih.gov |

In a reaction analogous to the formation of cyclobutanones, dimethylketene undergoes [2+2] cycloaddition with the carbonyl group of aldehydes and ketones to yield β-lactones (oxetan-2-ones). This reaction provides an efficient route to these strained four-membered heterocyclic rings. The reaction is particularly effective with carbonyl compounds that lack enolizable protons to prevent competing side reactions. The β-lactone dimer of dimethylketene is itself a product of the formal [2+2] cycloaddition of dimethylketene with a molecule of acetone (B3395972).

Dimethylketene, with its carbon-carbon double bond, can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. ethz.ch This class of reactions, also known as Huisgen cycloadditions, is a versatile method for constructing five-membered heterocyclic rings. nih.govfu-berlin.de The 1,3-dipole serves as the 4π-electron component, reacting with the 2π-electron system of the ketene. Examples of 1,3-dipoles that can react with ketenes include diazomethanes, nitrile oxides, and azomethine ylides. fu-berlin.deucl.ac.uk The regioselectivity of the addition is governed by the frontier molecular orbitals of the reactants. nih.gov

Table 3: [3+2] Cycloaddition Reactions Involving Dimethylketene

| 1,3-Dipole | Resulting Heterocycle | Reference |

|---|---|---|

| Diazomethane | Substituted pyrazolinone | mdpi.com |

| Nitrile Oxides | Substituted isoxazolone | ucl.ac.uk |

| Azomethine Ylides | Substituted pyrrolidinone | fu-berlin.de |

In [4+2] cycloadditions, or Diels-Alder reactions, dimethylketene can function as the 2π-electron component (dienophile). Due to its electrophilic nature, it reacts readily with electron-rich dienes. When the diene component contains one or more heteroatoms, the reaction is termed a hetero-Diels-Alder reaction. nih.gov These reactions are synthetically valuable for the formation of six-membered heterocyclic rings. Dimethylketene can react with various heterodienes, such as α,β-unsaturated carbonyl compounds (enones) or azoalkenes, via an inverse-electron demand Diels-Alder pathway. nih.govmdpi.com

[2+2] Cycloadditions with Unsaturated Substrates

Acylation Reactions

Dimethylketene dimer is recognized as a more powerful acylating reagent than its isomer, tetramethyl-1,3-cyclobutanedione. orgsyn.org This enhanced reactivity makes it a preferred choice for reactions that are difficult to achieve with the normal dimer. orgsyn.org

The reaction of this compound with various nucleophiles leads to the formation of derivatives of 2,2,4-trimethyl-3-oxovaleric acid. orgsyn.org The β-lactone ring opens upon nucleophilic attack, effectively acylating the nucleophile. This reaction is general for alcohols, phenols, mercaptans, and amines. orgsyn.org For instance, the synthesis of 2,2,4-trimethyl-3-oxovaleranilide is easily accomplished using the lactone dimer. orgsyn.org Similarly, reaction with an alcohol such as ethanol would yield ethyl 2,2,4-trimethyl-3-oxovalerate. The addition of a stoichiometric amount of sodium methoxide (B1231860) to the dimer results in the formation of the sodium enolate of methyl 2,2,4-trimethyl-3-oxovalerate. orgsyn.org

| Nucleophile | Reactant Class | Product Class | Example Product Name |

| R-OH | Alcohol | β-Keto Ester | Ethyl 2,2,4-trimethyl-3-oxovalerate |

| Ar-OH | Phenol | β-Keto Ester | Phenyl 2,2,4-trimethyl-3-oxovalerate |

| R-SH | Mercaptan | β-Keto Thioester | S-Ethyl 2,2,4-trimethyl-3-oxovalerate |

| R-NH₂ | Amine | β-Keto Amide | 2,2,4-Trimethyl-3-oxovaleranilide |

Polymerization and Oligomerization

This compound can undergo both polymerization and oligomerization depending on the reaction conditions. orgsyn.org

In the presence of catalytic amounts of a base, such as sodium methoxide, the this compound polymerizes at moderate temperatures to yield a polyester. orgsyn.org This process involves the ring-opening of the β-lactone, where the monomer units link together through the formation of ester bonds to create a long polymer chain. orgsyn.orgyoutube.comyoutube.com The resulting polyester can, in turn, be pyrolyzed to reform the β-lactone dimer, indicating a reversible transformation under specific conditions. orgsyn.org

At elevated temperatures, typically above 100°C, the this compound can undergo disproportionation to form a stable cyclic trimer, hexamethyl-1,3,5-cyclohexanetrione. orgsyn.org This reaction pathway competes with polymerization, particularly under conditions of higher temperature. orgsyn.org

Pyrolytic Transformations

The thermal decomposition of this compound differs significantly from its isomer, tetramethyl-1,3-cyclobutanedione. orgsyn.org

When subjected to pyrolysis at 450°C, the β-lactone dimer of dimethylketene undergoes nearly quantitative decarboxylation to produce tetramethylallene (B85980). orgsyn.org This reaction involves the loss of a molecule of carbon dioxide from the lactone ring, followed by rearrangement to form the stable allene structure. This contrasts with the pyrolysis of the normal dimer, which dissociates back to dimethylketene monomer at 600°C. orgsyn.org

| Transformation | Conditions | Product(s) | Key Feature |

| Pyrolysis | 450°C | Tetramethylallene, Carbon Dioxide | Decarboxylation |

Reactions with Organophosphorus Compounds

This compound, specifically the dione form (2,2,4,4-tetramethyl-1,3-cyclobutanedione), undergoes novel ring-opening reactions when treated with trialkyl phosphites acs.org. The reaction of the dione with excess refluxing triethyl phosphite at temperatures between 120-150°C results in a ring-opening rearrangement acs.org. This transformation involves the attack of the phosphorus atom at a carbonyl carbon, leading to the formation of a phosphonate product acs.org.

A similar reaction occurs with the lactone form of the this compound, which also undergoes a ring-opening rearrangement when attacked by trialkyl phosphites, involving an apparent alkoxyl migration acs.org. The direct dimerization of dimethylketene in the presence of trialkyl phosphites has been noted to lead to the β-lactone dimer orgsyn.org.

Table 1: Reaction Products of this compound with Trialkyl Phosphites

| Reactant (Dimer Form) | Reagent | Conditions | Product Type | Reference |

| 2,2,4,4-tetramethyl-1,3-cyclobutanedione | Triethyl phosphite | 120-150°C, reflux | Ring-opened phosphonate | acs.org |

| Lactone Dimer | Trialkyl phosphites | Not specified | Ring-opened phosphonate (via alkoxyl migration) | acs.org |

| Dimethylketene (monomer) | Trialkyl phosphites | Not specified | β-Lactone Dimer | orgsyn.org |

Lewis acids can promote the dimerization of silyl ketene acetals derived from dimethylketene, such as dimethylketene methyltrimethylsilyl acetal. tandfonline.comtandfonline.com The choice of Lewis acid catalyst significantly influences the structure of the resulting dimeric product. tandfonline.comtandfonline.com

The reaction can yield two primary products: a substituted succinate dimer or a Claisen-type β-ketoester product tandfonline.com. For example, the use of titanium tetrachloride as a catalyst leads to the succinate dimer as the main product tandfonline.comtandfonline.com. In contrast, employing other Lewis acids, such as aluminum chloride, results in the formation of the β-ketoester product in high yield tandfonline.comtandfonline.com. This catalytic effect may proceed through the Lewis acid-promoted formation of a ketene, which then undergoes an acid-catalyzed condensation with another molecule of the silyl ketene acetal tandfonline.com.

The findings highlight the importance of selecting an appropriate Lewis acid to control the outcome of silyl ketene acetal dimerization and to avoid undesirable side reactions tandfonline.com.

Table 2: Effect of Lewis Acid on the Dimerization of Dimethylketene Methyltrimethylsilyl Acetal

| Lewis Acid | Product(s) | Yield | Reference |

| Titanium tetrachloride | Succinate dimer | Major product | tandfonline.comtandfonline.com |

| Aluminum chloride | β-Ketoester | High yield | tandfonline.comtandfonline.com |

Role As a Synthetic Intermediate in Organic Synthesis

Precursor for β-Lactone Formation

Dimethylketene (B1620107) dimer itself is a β-lactone dimer, formed through the dimerization of dimethylketene. The direct dimerization of dimethylketene, catalyzed by Lewis acids such as aluminum chloride or by trialkyl phosphites, yields this β-lactone dimer orgsyn.orgresearchgate.netacs.org. Alternatively, it can be prepared by the thermal decomposition of its polyester, which is formed by the base-catalyzed polymerization of dimethylketene orgsyn.orgresearchgate.net. The β-lactone dimer can also be obtained through the rearrangement of the normal dimer, tetramethyl-1,3-cyclobutanedione, under specific conditions orgsyn.orgresearchgate.net. The inherent [2+2] cycloaddition reactivity of ketenes is fundamental to the formation of these cyclic structures, including lactones colab.wsresearchgate.net.

Application in β-Lactam Synthesis

The reactivity of dimethylketene and its derivatives extends to the synthesis of β-lactams, which are crucial structural motifs in many antibiotics. Dimethylketene dimer can react with amines to form β-lactams through a ring-closing reaction . Ketenes, in general, are known to react with imines, often in the presence of catalysts, to directly form β-lactams researchgate.netresearchgate.net. This capability highlights the dimer's potential as a precursor in the synthesis of pharmacologically relevant compounds.

Generation of Specific Enolate Species for Further Reactivity

This compound can be a source for generating specific enolate species, which are highly reactive nucleophiles used in a multitude of organic transformations. For instance, the reaction of dimethylketene β-lactone dimer with a stoichiometric amount of sodium methoxide (B1231860) leads to the formation of the sodium enolate of methyl 2,2,4-trimethyl-3-oxovalerate orgsyn.org. This method provides a convenient route to ester enolates, circumventing the need for stronger bases in certain synthetic sequences orgsyn.org. Enolates are known for their ambident nature, meaning they can react at either the carbon or oxygen atom, offering diverse reaction pathways with electrophiles wikipedia.orglibretexts.org.

Utilization in Materials Science for Polymer Synthesis

This compound and its monomer, dimethylketene, are significant precursors in the synthesis of various polymers, contributing to the field of materials science.

Dimethylketene can be polymerized to yield crystalline polymers. The nature of the catalyst employed significantly influences the structure and crystallinity of the resulting polymers giulionatta.itacs.org. While some catalytic systems lead to amorphous polymers, others can produce crystallizable polymers with a regular structure, which are valuable for specific material applications giulionatta.it. This compound itself has been studied for its ability to form crystalline polymers, with its crystallization behavior being a focus for developing high-performance materials .

Aliphatic polyketones, synthesized from monomers like dimethylketene, are high-performance thermoplastic polymers characterized by excellent properties such as high impact strength, low wear, good solvent resistance, and low water absorption kdfeddersen.com. These polymers also exhibit good environmental compatibility kdfeddersen.com. Polydimethylketene, derived from dimethylketene, has demonstrated excellent oxygen barrier properties, making it a competitive material for food packaging applications researchgate.net. The synthesis of these aliphatic polyketones is generally considered relatively straightforward compared to other engineering plastics kdfeddersen.com.

Contribution to the Synthesis of Diverse Organic Molecular Architectures

As a versatile building block, this compound contributes to the synthesis of a wide range of complex organic molecular architectures. Its inherent reactivity allows it to participate in various reaction mechanisms, enabling the construction of molecules with intricate structures . The ability to form cyclic compounds like β-lactones and β-lactams, as well as polymers, underscores its broad utility in synthetic organic chemistry.

Data Tables

Table 1: Key Reactions of this compound and Related Ketene (B1206846) Chemistry

| Reaction Type | Reactant/Conditions | Product Type | Citation(s) |

| Dimerization/Rearrangement | Tetramethyl-1,3-cyclobutanedione + AlCl₃ | β-Lactone dimer of dimethylketene | orgsyn.org |

| Dimerization | Dimethylketene + Aluminum chloride | β-Lactone dimer of dimethylketene | orgsyn.org, researchgate.net |

| Dimerization | Dimethylketene + Trialkyl phosphites | β-Lactone dimer of dimethylketene | orgsyn.org, researchgate.net |

| Dimerization | Dimethylketene + Trivalent phosphorus derivatives | β-Lactone dimer | , acs.org |

| Reaction with Amines | This compound + Amines | β-Lactams | |

| Enolate Formation | Dimethylketene β-lactone dimer + Stoichiometric NaOMe | Sodium enolate of methyl 2,2,4-trimethyl-3-oxovalerate | orgsyn.org |

| [2+2] Cycloaddition (Ketenes) | Dimethylketene (monomer) + Alkenes/Enamines/Ynamides | Cyclobutanones or Lactones | |

| Polymerization | Dimethylketene + NaOMe (catalytic) | Polyester | orgsyn.org, researchgate.net, researchgate.net |

| Polymerization | Dimethylketene + Cationic initiators (e.g., AlCl₃/(CH₃)₃CCl) | Polyketones, Polyesters, Polyacetals | researchgate.net |

| Polymerization | Dimethylketene + Metallocene initiators (e.g., Cp₂ZrMe⁺ MeB(C₆F₅)₃⁻) | High-molecular-weight polyester | researchgate.net |

| Polymerization | Dimethylketene (monomer) | Polymers (amorphous or crystalline depending on catalyst) | giulionatta.it, acs.org |

Table 2: Polymerization Applications of Dimethylketene and its Dimer

| Monomer/Precursor | Polymer Type | Key Properties/Applications | Citation(s) |

| This compound | Crystalline Polymers | Essential for materials science applications; crystallization behavior studied for high-performance materials. | , , giulionatta.it, acs.org |

| Dimethylketene | Aliphatic Polyketones | High impact strength, low wear, good solvent resistance, low water absorption, good environmental compatibility. Used in food packaging (oxygen barrier). | researchgate.net, kdfeddersen.com, nih.gov |

| Dimethylketene | Polyesters | Synthesized via anionic polymerization or copolymerization with acetone (B3395972) or acetaldehyde. | orgsyn.org, researchgate.net, acs.org |

| Dimethylketene | Polyacetals | Formed under specific ionic polymerization conditions. | researchgate.net |

| Dimethylketene | Polyketone (PDM K) | Excellent oxygen barrier properties, processability can be challenging due to degradation temperature close to melting point. | researchgate.net |

Comparative Reagent Reactivity of this compound Isomers

Dimethylketene, a highly reactive species, readily undergoes dimerization to form cyclic structures. The two principal isomers encountered are 2,2,4,4-tetramethylcyclobutane-1,3-dione , often referred to as the "normal dimer," and the dimethylketene β-lactone dimer (4-isopropylidene-3,3-dimethyl-2-oxetanone) orgsyn.orgwikipedia.org. These isomers exhibit distinct reactivity profiles, making one a preferred reagent for specific synthetic transformations.

The β-lactone dimer is generally recognized as a more potent and versatile reagent compared to its cyclobutanedione counterpart orgsyn.org. This heightened reactivity is particularly evident in its role as an acylating agent. The β-lactone dimer readily reacts with a variety of nucleophiles, including alcohols, phenols, mercaptans, and amines, to yield derivatives of 2,2,4-trimethyl-3-oxovaleric acid orgsyn.org. In contrast, achieving similar acylation with the normal dimer can be significantly more challenging orgsyn.org.

Furthermore, the β-lactone dimer offers a more convenient pathway for accessing ester anion chemistry. Treatment with stoichiometric amounts of bases, such as sodium methoxide, generates the corresponding enolate, which can then be utilized in subsequent reactions, bypassing the need for stronger, more hazardous bases orgsyn.org.

The interconversion between these isomers is also noteworthy. Under Lewis acid catalysis, such as with aluminum chloride, 2,2,4,4-tetramethylcyclobutane-1,3-dione can isomerize to the more reactive β-lactone dimer orgsyn.orgwikipedia.org. This isomerization highlights the thermodynamic driving force towards the lactone form under certain catalytic conditions.

Their thermal stability and decomposition pathways also differ. While the normal dimer requires temperatures around 600°C to dissociate into dimethylketene monomers, the β-lactone dimer undergoes decarboxylation to tetramethylallene (B85980) at a lower temperature of approximately 450°C orgsyn.org.

Comparative Reactivity Summary

| Feature/Reaction Type | 2,2,4,4-Tetramethylcyclobutane-1,3-dione (Normal Dimer) | Dimethylketene β-lactone dimer |

| Acylating Ability | Less potent orgsyn.org | More powerful/potent orgsyn.org |

| Reactions with Nucleophiles (e.g., alcohols, amines) | Forms derivatives of 2,2,4-trimethyl-3-oxovaleric acid, but less readily orgsyn.org | Forms derivatives of 2,2,4-trimethyl-3-oxovaleric acid readily orgsyn.org |

| Access to Ester Anion Chemistry | Typically requires strong bases orgsyn.org | Convenient entry via enolate formation with milder bases orgsyn.org |

| Thermal Decomposition | Dissociates to dimethylketene at ~600°C orgsyn.org | Decarboxylates to tetramethylallene at ~450°C orgsyn.org |

| Isomerization | Can isomerize to β-lactone dimer with Lewis acids orgsyn.orgwikipedia.org | Product of isomerization from the normal dimer orgsyn.orgwikipedia.org |

This comparative reactivity underscores the strategic advantage of employing the dimethylketene β-lactone dimer for specific synthetic operations requiring enhanced acylating power or facile enolate generation.

Compound List:

2,2,4,4-Tetramethylcyclobutane-1,3-dione

Dimethylketene

Dimethylketene β-lactone dimer (4-isopropylidene-3,3-dimethyl-2-oxetanone)

Tetramethylallene

2,2,4-Trimethyl-3-oxovaleric acid

Computational and Spectroscopic Characterization of Dimethylketene Dimer

Theoretical Chemistry Approaches

Theoretical chemistry methods, including quantum chemical calculations and molecular modeling, have been extensively employed to understand the intricate details of DMKD.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting and analyzing molecular properties.

Studies have focused on optimizing the molecular geometries of DMKD and identifying transition state structures relevant to its formation and reactions. These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement and its energetic landscape. For instance, ab initio methods have been used to optimize the geometries of reactants, products, and transition states in ketene (B1206846) dimerization reactions, offering insights into the reaction pathways leading to various dimer structures, including 1,3-cyclobutanedione derivatives researchgate.netdatapdf.com. The optimization of transition states is vital for understanding reaction kinetics and mechanisms, as it reveals the highest energy point along a reaction coordinate nubakery.orgscm.comreddit.com.

Quantum chemical calculations allow for the detailed exploration of DMKD's electronic structure. This includes analyzing molecular orbitals (HOMO/LUMO), electron density distributions, and orbital interactions. These analyses help explain the molecule's chemical reactivity, stability, and spectroscopic properties colab.wsacs.orgwiley.comroaldhoffmann.com. For example, natural bond orbital (NBO) analysis can shed light on the nature of bonding and electron delocalization within the molecule acs.org. Understanding orbital interactions is key to rationalizing reaction mechanisms, such as [2+2] cycloadditions, where stabilizing orbital interactions, alongside electrostatic and Pauli repulsion effects, dictate activation energies colab.wsmdpi.com.

Thermochemical Computations

Thermochemical computations provide quantitative data on the energetic properties of DMKD. These calculations, often performed using DFT or ab initio methods, include determining heats of formation and proton affinities. For instance, studies have estimated heats of formation for dimethylketene (B1620107) and related cations, with calculated values sometimes showing discrepancies with experimental data, prompting further theoretical re-examination researchgate.netkuleuven.be. Proton affinities for ketenes, including dimethylketene, have also been computed, offering insights into their basicity and behavior in acid-catalyzed reactions researchgate.netwiley.comkuleuven.be. The development and application of group additivity value (GAV) methodologies, based on theoretical calculations, are also used to estimate thermochemical properties for ketene dimers and related structures acs.org.

Molecular Modeling and Multiscale Simulation Methodologies

Molecular modeling and simulation techniques, such as molecular dynamics (MD), offer dynamic perspectives on molecular behavior. While specific applications to DMKD are less detailed in the provided search results, these methods are generally used to study molecular interactions, conformational flexibility, and reaction pathways in various environments nih.govnih.govmpg.deyoutube.com. These simulations can provide insights into how molecular structure influences macroscopic properties or how molecules behave in complex systems, complementing static quantum chemical calculations.

Structural Analysis via Electron Diffraction Investigations

Electron diffraction is a powerful experimental technique for determining the precise molecular structure of gaseous compounds. Investigations using electron diffraction have been conducted on dimethylketene dimer to confirm its structure and provide experimental data on its bond lengths and angles acs.orgtripod.comcaltech.edu. These experimental findings serve as benchmarks for validating theoretical calculations. For example, early electron diffraction studies were crucial in establishing the structural parameters of DMKD, contributing to the understanding of ketene derivative structures acs.orgtripod.comcaltech.edu.

Q & A

Q. What established methods are used to synthesize dimethylketene dimer, and what critical parameters must be controlled?

this compound is synthesized via dehydrohalogenation of α-bromoisobutyryl bromide using triethylamine, followed by polymerization in ethyl acetate . Key parameters include:

- Catalyst selection : Triethylamine ensures efficient dehydrohalogenation.

- Temperature control : Polymerization occurs at room temperature; elevated temperatures risk decomposition.

- Solvent choice : Ethyl acetate minimizes side reactions . Critical Note : Immediate isolation and storage under inert conditions (e.g., nitrogen at -78°C) are essential to prevent peroxidation or explosion .

Q. How is the structure of this compound characterized using electron diffraction?

Electron diffraction studies (90–120°C vapor phase) confirmed its structure as 2,2,4,4-tetramethylcyclobutanedione-1,3. Key parameters include:

| Parameter | Value (Å or degrees) | Error Margin | Source |

|---|---|---|---|

| C-C (ring) | 1.56 | ±0.05 | |

| C-CH3 | 1.54 | ±0.05 | |

| C=O | 1.22 | ±0.04 | |

| C-CO-C angle | 93° | ±6° | |

| CH3-C-CH3 angle | 111° | ±6° |

The radial distribution method and correlation procedures were employed, with temperature factors (b = 0.0006) accounting for vibrational amplitudes .

Q. What spectroscopic techniques effectively monitor this compound’s stability and purity?

- IR Spectroscopy : C=O stretches at ~1,750 cm⁻¹ and C-C ring vibrations at ~1,200 cm⁻¹ .

- NMR : Absence of monomeric ketene signals (δ 2.1–2.5 ppm for CH3 groups) confirms dimer purity .

- Melting Point : 113–114°C is a critical purity indicator .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bond lengths/angles reported across structural studies?

Discrepancies arise from differing analytical techniques (e.g., X-ray vs. electron diffraction) and temperature factor assumptions. For example:

- C=O bond length : Electron diffraction (1.22 Å ±0.04 ) vs. computational models (1.21–1.24 Å).

- Angle variations : Simultaneous adjustments to C-CO-C and CH3-C-CH3 angles (±6° error margins) may reconcile conflicting data . Methodology : Use hybrid approaches (e.g., DFT calculations + experimental data) to validate parameters .

Q. What challenges arise in determining vibrational modes, and how do they impact structural analysis?

Anomalously large temperature factors (b = 0.0006) in electron diffraction data correlate with vibrational modes causing atomic polarization (0.7 D RMS dipole moment). Key modes include:

Q. What methodologies elucidate reaction mechanisms of this compound with ester anions or alcohols?

- Ester Anions : Nucleophilic attack at the carbonyl carbon forms β-keto esters. Kinetic studies (e.g., sodium methoxide catalysis) reveal second-order dependence on ester anion concentration .

- Alcohols : Acid catalysis (e.g., H2SO4) facilitates ring-opening to form β-hydroxy esters. Isotopic labeling (e.g., D2O) tracks proton transfer pathways . Key Tool : Gas chromatography-mass spectrometry (GC-MS) monitors intermediate trapping .

Q. How do computational models complement experimental data in understanding this compound’s electronic structure?

DFT calculations (e.g., B3LYP/6-311++G**) predict:

- Electrophilicity : C=O groups act as electron-deficient sites, explaining reactivity with nucleophiles .

- Ring strain : Cyclobutanedione’s 93° bond angle increases strain energy (~20 kcal/mol), driving trimerization under basic conditions . Validation : Compare computed vibrational spectra (e.g., C=O wavenumbers) with experimental IR data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s thermal stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.